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Citalopram Pharmacokinetic Parameters at a Glance

The following table consolidates the key pharmacokinetic parameters for citalopram from the available

literature.

Parameter

Reported Value

Notes & Study Details

Bioavailability

Time to Peak
Concentration
(T~max~)

Protein Binding

Volume of Distribution

(V~d~)

Elimination Half-Life
(T~1/2~)

~80% [1]

1-6 hours [2]

<80% [1]

~12 L/kg [1]

~35 hours [1]

Absolute oral bioavailability. Not
affected by food [1].

Median range; a peak at about 4
hours is commonly reported [1].
Applies to citalopram and its

metabolites.

Supports once-daily dosing.
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Parameter Reported Value Notes & Study Details

Clearance 330 mL/min [1] Systemic clearance; renal clearance
accounts for about 20%.

Primary Metabolites Desmethylcitalopram (DCT), Metabolites are considered clinically
Didesmethylcitalopram (DDCT) [1] inactive or to have weak activity [3]

[4].

Metabolic Pathways and Key Enzymes

Citalopram is primarily metabolized in the liver. The following diagram illustrates its major metabolic
pathways and the cytochrome P450 (CYP) enzymes involved, which are crucial for understanding drug-drug

interactions and genetic variations in metabolism.
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Experimental Methodology in Key Studies

The pharmacokinetic data is derived from rigorous clinical studies. Here is the methodology from a

representative bioequivalence study that exemplifies the standard approach [2].

¢ Study Design: An open-label, randomized-sequence, two-period crossover study.
e Subjects: 24 healthy Chinese male volunteers, identified as CYP2C19 extensive metabolizers

through genotyping. Poor metabolizers were excluded.
e Dosing: A single 20 mg dose of either a test (generic) or reference (branded) citalopram tablet, with a

2-week washout period between treatments.
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e Bioanalysis:

o Blood Sampling: Collected for up to 144 hours post-dose.

o Analytical Technique: High-performance liquid chromatography-tandem mass
spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard like
citalopram-d6 is typical in such validated methods to ensure accuracy and precision [2] [5].

¢ Data Analysis: Pharmacokinetic parameters (C~max~, AUC) were calculated and statistically
analyzed for bioequivalence.

Factors Influencing Pharmacokinetics

It's important to note that the parameters above are not fixed and can be influenced by several factors:

e Genetics: Polymorphisms in the CYP2C19 gene significantly impact citalopram clearance. Poor
metabolizers have reduced clearance, leading to higher drug exposure and an increased risk of side
effects [3] [5].

e Age: Apparent clearance (CL/F) of escitalopram (the active S-enantiomer) decreases with age,
necessitating dose adjustments in older patients [5].

¢ Drug Interactions: Although citalopram has a low potential for causing drug-drug interactions, its
metabolism can be affected by strong inhibitors or inducers of CYP2C19 and CYP3A4 [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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